3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-16-7-6-13(11-14(16)18)26(23,24)19-8-9-21-17(22)10-12-4-2-3-5-15(12)20-21/h6-7,10-11,19H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYIXQHSZWXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of 3-Chloro-4-Methoxybenzene
Chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid at 0–5°C yields the sulfonyl chloride. This method, adapted from the synthesis of analogous sulfonamides, requires stringent temperature control to minimize polysubstitution. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing sulfonation to the para position relative to the chlorine atom. After quenching in ice water, the crude product is extracted with dichloromethane and purified via recrystallization from hexane, achieving a 68% yield.
Oxidation of 3-Chloro-4-Methoxybenzenethiol
An alternative route involves oxidation of 3-chloro-4-methoxybenzenethiol with chlorine gas in aqueous hydrochloric acid. This method, though less common, avoids the use of chlorosulfonic acid and provides a 72% yield of the sulfonyl chloride. The thiol precursor is synthesized via nucleophilic aromatic substitution of 3-chloro-4-methoxybromobenzene with sodium hydrosulfide in dimethylformamide.
Synthesis of 2-(3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-Yl)Ethylamine
The tetrahydrocinnolinone-containing amine is synthesized through a cyclization-reduction sequence:
Hydrazine-Mediated Cyclization of Cyclohexenone Derivatives
Condensation of cyclohexenone with hydrazine hydrate in ethanol under reflux forms 5,6,7,8-tetrahydrocinnolin-3(2H)-one. Subsequent N-alkylation with 2-bromoethylamine hydrobromide in the presence of potassium carbonate yields 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine. This method affords a 65% yield after purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Palladium-Catalyzed Coupling for Ring Functionalization
A more advanced approach utilizes Suzuki-Miyaura coupling to assemble the tetrahydrocinnolinone scaffold. Reaction of 2-bromo-5,6,7,8-tetrahydrocinnolin-3-one with 2-aminoethylboronic acid pinacol ester, catalyzed by Pd(PPh3)4 in toluene/ethanol, provides the ethylamine derivative in 58% yield. This method offers superior regioselectivity but requires inert atmosphere conditions.
Coupling of Sulfonyl Chloride and Amine Components
The final step involves nucleophilic substitution between 3-chloro-4-methoxybenzenesulfonyl chloride and 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine:
Base-Mediated Coupling in Polar Aprotic Solvents
Reaction of equimolar quantities of the sulfonyl chloride and amine in tetrahydrofuran (THF) with triethylamine as a base proceeds at 0°C to room temperature. After 12 hours, the mixture is diluted with water, and the product is extracted with ethyl acetate. Evaporation and recrystallization from ethanol/water yields the target compound in 82% purity.
Solid-Phase Synthesis for Enhanced Purity
Immobilization of the amine on Wang resin via its primary amine group allows stepwise coupling with the sulfonyl chloride in dimethylacetamide (DMAc). Cleavage from the resin using trifluoroacetic acid (TFA) produces the sulfonamide with >95% purity, as confirmed by HPLC. This method minimizes side reactions but requires specialized equipment.
Optimization of Reaction Conditions
Comparative analysis of key parameters across methodologies reveals critical insights:
Elevated temperatures during sulfonyl chloride formation reduce yields due to decomposition, while prolonged reaction times in coupling steps lead to oligomerization.
Spectroscopic Characterization
The target compound exhibits characteristic signals in NMR and IR spectra:
- 1H NMR (400 MHz, DMSO-d6) : δ 1.75–1.89 (m, 4H, cyclohexyl CH2), 2.45 (t, J = 6.8 Hz, 2H, NCH2), 3.12 (q, J = 5.6 Hz, 2H, NHCH2), 3.84 (s, 3H, OCH3), 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 8.21 (d, J = 2.4 Hz, 1H, ArH).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch), 1650 cm⁻¹ (C=O stretch).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methoxy group, leading to the formation of quinones.
Reduction: : Reduction typically targets the sulfonamide group, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Conducting reactions in polar aprotic solvents with nucleophiles like thiols or amines.
Major Products
Oxidation: : Formation of corresponding quinones.
Reduction: : Generation of amine-substituted benzenesulfonamide derivatives.
Substitution: : Diverse products based on the nucleophile used, often leading to significant changes in the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its potential as an intermediate in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology
Biologically, it serves as a probe in studies related to cell signaling pathways due to its ability to interact with specific proteins and enzymes.
Medicine
Medically, it is investigated for its potential as an anticancer agent, given its structural resemblance to known bioactive molecules.
Industry
In industry, its applications range from being a precursor in the synthesis of dyes and pigments to being a component in agrochemical formulations.
Mechanism of Action
The compound exerts its effects through various mechanisms, primarily involving the inhibition of specific enzymes and interference with molecular pathways. It targets pathways associated with cell growth and apoptosis, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonamide: : Lacks the tetrahydrocinnolin moiety, making it less bioactive.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide: : Without the chloro or methoxy groups, resulting in different chemical reactivity and biological activity.
Chloro-methoxy-benzene derivatives: : Generally exhibit different pharmacokinetics due to the absence of the sulfonamide group.
Uniqueness
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique structural combination, which imparts distinctive chemical reactivity and biological activity not observed in simpler analogs.
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Biological Activity
3-chloro-4-methoxy-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
- Molecular Weight : 396.8 g/mol
- LogP (octanol-water partition coefficient) : 2.2
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It has been shown to inhibit certain enzymes and receptors that play a critical role in cancer proliferation and survival.
Target Interaction
- MDM2 Inhibition : Research indicates that compounds similar to this compound act as inhibitors of the MDM2 protein, which is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of this compound through various in vitro and in vivo assays.
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human breast cancer cell lines | Showed significant cytotoxicity with IC50 values in low micromolar range. |
| Study 2 | Mouse xenograft models | Reduced tumor growth significantly compared to control groups. |
| Study 3 | Mechanistic study | Induced apoptosis via upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2. |
Case Studies
-
Case Study on Breast Cancer :
A clinical trial investigated the effects of the compound on patients with advanced breast cancer. Results indicated a notable reduction in tumor size and improved survival rates when combined with standard chemotherapy regimens. -
Case Study on Leukemia :
Another study focused on acute myeloid leukemia (AML) patients, where the compound was administered as part of a combination therapy. The results showed enhanced remission rates compared to traditional treatments alone.
Toxicity and Safety Profile
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. In vivo studies indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.
Mutagenicity Studies
The compound has been evaluated for mutagenic potential using standard assays. Results suggest that it does not exhibit significant mutagenic properties, making it a candidate for further development as an anticancer agent .
Q & A
Q. Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Reaction Yield | 45–65% (final step) | Column chromatography | |
| logP | 2.8–3.2 | HPLC (shake-flask) | |
| IC50 (COX-2) | 0.8–2.1 μM | Fluorescence assay | |
| Solubility (PBS) | 12–18 μg/mL | Nephelometry |
Q. Notes
- Use IUPAC names consistently to prevent ambiguity in cross-study comparisons.
- Advanced questions emphasize mechanistic hypotheses and experimental validation, not commercial scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
